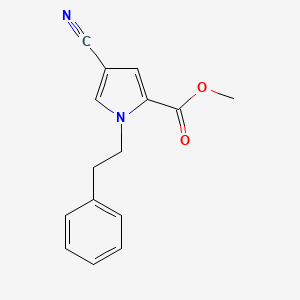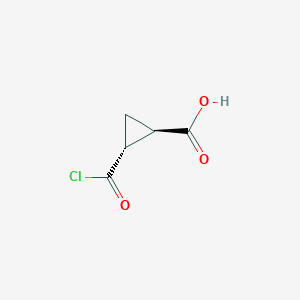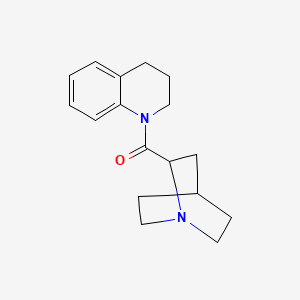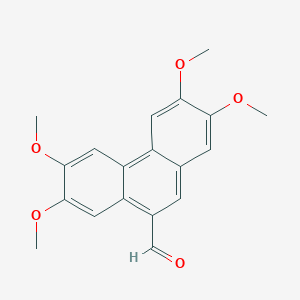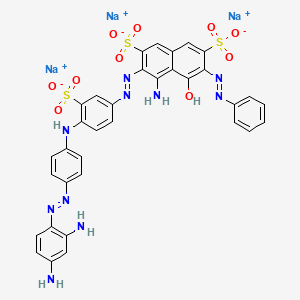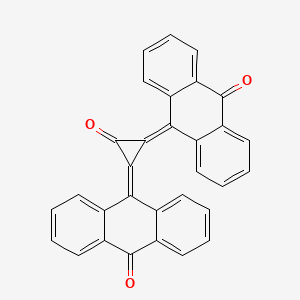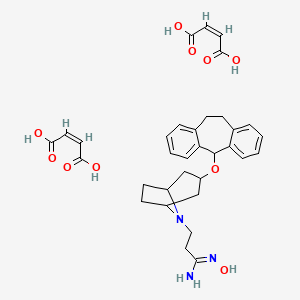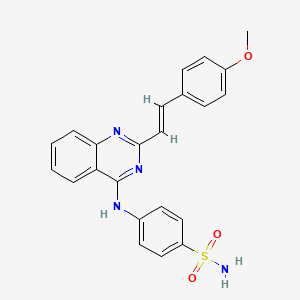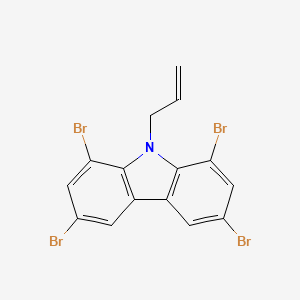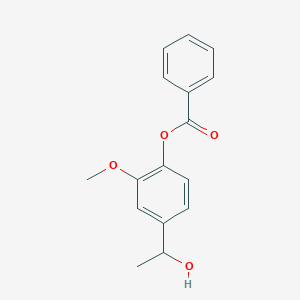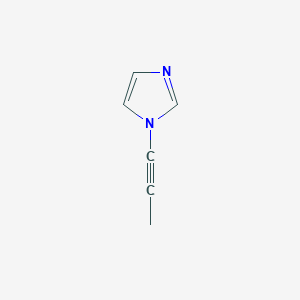
Tridecane-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tridecane-2,6-dione is an organic compound with the molecular formula C13H24O2 It is a diketone, meaning it contains two ketone functional groups located at the second and sixth carbon atoms of the tridecane chain
準備方法
Synthetic Routes and Reaction Conditions
Tridecane-2,6-dione can be synthesized through several methods. One common approach involves the oxidation of tridecane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Another method involves the use of the Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound, followed by intramolecular nucleophilic substitution to form the diketone structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production.
化学反応の分析
Types of Reactions
Tridecane-2,6-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Functionalized tridecane derivatives.
科学的研究の応用
Tridecane-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
作用機序
The mechanism of action of tridecane-2,6-dione involves its interaction with various molecular targets. The diketone structure allows it to participate in redox reactions, where it can act as an electron donor or acceptor. This property is crucial in its biological activities, where it can disrupt cellular processes by interfering with enzyme functions and metabolic pathways .
類似化合物との比較
Similar Compounds
Tridecane-2,4-dione: Another diketone with ketone groups at the second and fourth carbon atoms.
Piperidine-2,6-dione: A heterocyclic compound with a similar diketone structure but within a six-membered ring.
Uniqueness
Tridecane-2,6-dione is unique due to its linear structure and the specific positioning of its ketone groups. This configuration imparts distinct chemical reactivity and physical properties compared to other diketones, making it valuable in specific synthetic and industrial applications .
特性
CAS番号 |
71898-20-9 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
tridecane-2,6-dione |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-10-13(15)11-8-9-12(2)14/h3-11H2,1-2H3 |
InChIキー |
OFPGVQBKVCOPPE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)CCCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


